"Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate" synthesis methods
"Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate" synthesis methods
An In-Depth Technical Guide to the Synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Introduction
Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, with the chemical structure CH₃OOC-CF₂-O-CF₂CF₂-O-CF₂-COOCH₃ (CAS No. 24647-20-9), is a significant member of the per- and polyfluoroalkyl substances (PFAS) family.[1][2] Its perfluorinated ether backbone imparts exceptional chemical and thermal stability, while the terminal ester groups provide reactive sites for further chemical transformations. These properties make it a valuable building block in the synthesis of specialty polymers, high-performance lubricants, and functional coatings for the electronics and aerospace industries.
This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. We will delve into two core strategies: the direct electrochemical fluorination of a hydrocarbon analog and the constructive oligomerization of fluorinated monomers followed by functionalization. This document is intended for researchers and chemical process developers, offering not just procedural steps but also the underlying chemical rationale to empower informed decisions in a laboratory or scale-up context.
Part 1: Synthesis via Electrochemical Fluorination (ECF)
The Simons Electrochemical Fluorination (ECF) process is a cornerstone of industrial organofluorine chemistry.[3][4] This method facilitates the exhaustive replacement of carbon-hydrogen bonds with carbon-fluorine bonds through electrolysis in anhydrous hydrogen fluoride (aHF). It is a direct, albeit aggressive, method for producing perfluorinated compounds from their hydrocarbon counterparts.[5]
Principle and Rationale
The core of the ECF process involves the anodic oxidation of an organic substrate dissolved or suspended in aHF. The nickel anode does not directly oxidize the organic molecule; instead, it generates a high-valent nickel fluoride layer that facilitates the fluorination process. The overall reaction for a generic hydrocarbon is:
R-H + HF → R-F + H₂
For the synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, the logical starting material is its non-fluorinated analog, Dimethyl 3,6-dioxaoctane-1,8-dioate (also known as Dimethyl diglycolate).
The proposed mechanism follows a sequence involving an initial electrochemical step (E) to remove an electron, followed by chemical steps (C) of proton abstraction and nucleophilic fluoride attack.[6] A key challenge in ECF is managing the process to minimize molecular fragmentation and electrode passivation, which can occur due to the high potentials and aggressive reaction medium.[5]
Experimental Workflow: ECF Synthesis
Caption: Workflow for the ECF synthesis of the target compound.
Detailed Experimental Protocol
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Cell Preparation: A Simons-type electrochemical fluorination cell equipped with a nickel anode pack and a steel cathode is dried and rendered inert.
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Electrolyte Charging: Anhydrous hydrogen fluoride (aHF) is condensed into the cell at a low temperature (e.g., -20 °C). The conductivity of the aHF is often enhanced by a supporting electrolyte if the substrate has low solubility or conductivity.
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Substrate Introduction: Dimethyl 3,6-dioxaoctane-1,8-dioate is slowly fed into the aHF electrolyte with stirring to form the reaction solution.
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Electrolysis: A constant current is applied across the electrodes. The voltage is allowed to fluctuate, typically starting around 4-5 V and potentially rising as fluorination proceeds. Hydrogen gas evolves at the cathode and is safely vented. The cell temperature is maintained at a low level (e.g., 0-10 °C) to manage the exothermic nature of the reaction and minimize aHF loss.
-
Work-up: Upon completion (indicated by a drop in current or consumption of the calculated charge), the residual aHF is carefully evaporated or neutralized. The crude product, a dense liquid, is separated.
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Purification: The crude perfluorinated product is washed with a sodium fluoride solution to remove residual HF, followed by water. The organic phase is then dried and purified by fractional distillation under reduced pressure to isolate the Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate.
Data Summary: Typical ECF Parameters
| Parameter | Typical Value | Rationale / Notes |
| Current Density | 10 - 25 mA/cm² | A balance between reaction rate and minimizing fragmentation. Higher densities can lead to lower yields.[6] |
| Cell Voltage | 5 - 8 V | Varies with substrate concentration and electrolyte conductivity. A sudden rise can indicate electrode passivation. |
| Temperature | 0 - 10 °C | Low temperatures are required to maintain HF in a liquid state and control the reaction's exothermicity. |
| Charge Passed | > Stoichiometric | A significant excess of theoretical charge (Faradays/mol) is typically required to drive the reaction to completion. |
| Yield | 30 - 60% | Yields can be moderate due to competing side reactions such as fragmentation of the ether linkage or ester groups. |
Part 2: Synthesis via TFEO Oligomerization and Esterification
An alternative and often more controlled approach involves constructing the perfluoroether backbone first, followed by the introduction of the terminal ester groups. This strategy relies on the oligomerization of tetrafluoroethylene oxide (TFEO), a highly reactive perfluorinated epoxide.
Principle and Rationale
This multi-step synthesis provides greater control over the final molecular structure compared to the exhaustive fluorination of a large molecule. The process begins with the generation of a perfluorinated diacyl fluoride, which serves as the direct precursor to the target diester.
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Backbone Formation: The photooxidation of tetrafluoroethylene (TFE) with molecular oxygen is a common method to produce oligomers of TFEO.[7][8] This reaction, typically initiated by UV irradiation, generates a mixture of perfluoropolyether acyl fluorides containing both -(CF₂CF₂O)- and -(CF₂O)- units.[7][9] By carefully controlling reaction conditions (temperature, pressure, TFE:O₂ ratio), the formation of the desired eight-carbon backbone, perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride (FOC-CF₂-O-CF₂CF₂-O-CF₂-COF), can be optimized.
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Esterification: The resulting diacyl fluoride is a highly reactive derivative of a carboxylic acid. It readily undergoes nucleophilic acyl substitution with an alcohol, such as methanol, to form the corresponding diester.[10] This step is typically high-yielding and clean, producing the target molecule and hydrogen fluoride as a byproduct.
Reaction Pathway: Oligomerization & Esterification
Caption: Pathway for synthesis via TFEO oligomerization.
Detailed Experimental Protocol
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Synthesis of the Diacyl Fluoride Intermediate:
-
A gas-phase photoreactor is charged with a mixture of tetrafluoroethylene (TFE) and oxygen, often diluted with an inert gas like nitrogen.
-
The gas mixture is irradiated with a UV lamp (e.g., 180-300 nm wavelength) at a controlled temperature, ranging from -30 to +50 °C.[7]
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The resulting oligomeric products, which are liquid at reaction temperatures, are collected. The product mixture is then fractionally distilled to isolate the target intermediate, perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride, based on its boiling point.
-
-
Esterification:
-
The purified diacyl fluoride is placed in a reaction vessel made of a corrosion-resistant material (e.g., Hastelloy or a glass flask for lab scale).
-
An excess of anhydrous methanol is added slowly to the diacyl fluoride with cooling and stirring. The reaction is exothermic.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by IR spectroscopy for the disappearance of the -COF peak).
-
The byproduct, HF, can be removed by sparging with nitrogen or by neutralization with a mild base (e.g., NaF).
-
The final product is purified by distillation to remove excess methanol and any side products.
-
Data Summary: Typical Reaction Conditions
| Parameter | Step 1: Photooxidation | Step 2: Esterification |
| Temperature | -30 to +50 °C | 0 to 25 °C |
| Pressure | Atmospheric to slightly elevated | Atmospheric |
| Reactants | TFE, O₂ | Diacyl Fluoride, Methanol |
| Initiation | UV Irradiation (180-300 nm) | Spontaneous |
| Yield | Variable (depends on selectivity) | > 90% |
| Notes | Requires specialized photoreactor and handling of toxic TFE gas.[7] | Standard esterification; highly efficient.[10] |
Conclusion and Outlook
The synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate can be approached via two distinct and powerful strategies.
-
Electrochemical Fluorination offers a direct, one-step conversion from an inexpensive hydrocarbon precursor. Its primary drawbacks are the harsh reaction conditions, the need for specialized equipment to handle anhydrous HF, and potentially moderate yields due to molecular fragmentation. It is best suited for large-scale industrial production where the infrastructure for ECF is already established.
-
TFEO Oligomerization followed by Esterification is a multi-step but more controlled and selective method. It allows for the precise construction of the perfluoroether backbone, and the final esterification step is highly efficient. This route is often preferred in research and specialty chemical manufacturing where precise molecular architecture and high purity are paramount, despite the challenges of handling TFE and managing the oligomerization process.
The choice between these methods will ultimately depend on the specific requirements of the research or production team, including available equipment, scale, cost considerations, and desired product purity.
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